molecular formula C14H11ClO3 B567660 2-Chloro-4-(4-methoxyphenyl)benzoic acid CAS No. 1261903-72-3

2-Chloro-4-(4-methoxyphenyl)benzoic acid

Cat. No.: B567660
CAS No.: 1261903-72-3
M. Wt: 262.689
InChI Key: QNPGXMVJFHHOOD-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoic acid, featuring a chloro group at the second position and a methoxyphenyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzene, which undergoes chlorination to introduce the chloro group.

    Coupling Reaction: The chlorinated intermediate is then subjected to a coupling reaction with benzoic acid under specific conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-4-(4-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylsulfonyl)benzoic acid: Similar in structure but with a methylsulfonyl group instead of a methoxy group.

    4-Chloro-N’-(4-methoxyphenyl)methylene]benzohydrazide: Features a hydrazide group, differing in its functional groups and reactivity.

Uniqueness

2-Chloro-4-(4-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and methoxy groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPGXMVJFHHOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689177
Record name 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-72-3
Record name 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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